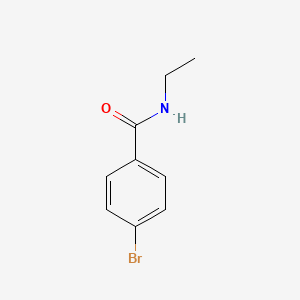

4-bromo-N-ethylbenzamide

Vue d'ensemble

Description

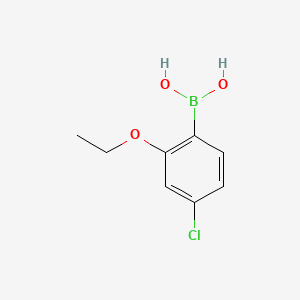

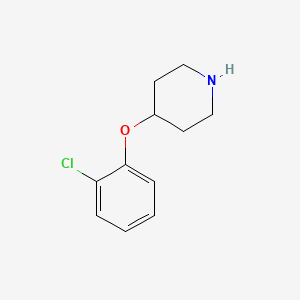

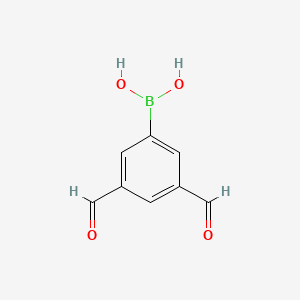

4-bromo-N-ethylbenzamide is a chemical compound with the CAS Number: 41882-25-1 . It has a molecular weight of 228.09 and its molecular formula is C9H10BrNO .

Molecular Structure Analysis

The InChI code for 4-bromo-N-ethylbenzamide is1S/C9H10BrNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) . This indicates that the molecule consists of a benzene ring substituted with a bromo group at the 4th position and an ethylbenzamide group . Physical And Chemical Properties Analysis

4-bromo-N-ethylbenzamide is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique

Synthesis of Novel Compounds

- 4-Bromo-N-ethylbenzamide has been utilized in the synthesis of novel compounds like a CCR5 antagonist, which is significant for therapeutic applications (H. Bi, 2015).

Chromatographic Analysis

- The compound has been studied in the context of reversed-phase liquid chromatographic retention, contributing to the understanding of chromatographic behaviors of similar compounds (P. Lehtonen, 1983).

Radical Scavenging Activity

- Research on nitrogen-containing bromophenols, which include derivatives of 4-bromo-N-ethylbenzamide, has shown that these compounds possess potent scavenging activity against radicals, suggesting their potential as natural antioxidants (Ke-kai Li et al., 2012).

Synthesis of Metabolites

- The compound has been used in the synthesis of specific metabolites, like those of the antipsychotic benzamide remoxipride, indicating its role in the study of drug metabolism (L. Gawell et al., 1989).

Catalysis and Chemical Reactions

- 4-Bromo-N-ethylbenzamide plays a role in palladium-catalyzed regioselective direct arylation of heteroarenes, underlining its importance in synthetic chemistry (Lujun Chen et al., 2013).

- The compound has also been used in catalyst-free P-C coupling reactions, showcasing its utility in green chemistry (Erzsébet Jablonkai et al., 2015).

Crystal Engineering

- 4-Bromo-N-ethylbenzamide is involved in crystal engineering studies, particularly in the formation of molecular tapes and crystal structures (B. K. Saha et al., 2005).

Synthon Modularity

- The compound is significant in the study of synthon modularity in cocrystals, an important aspect of crystal design and engineering (Srinu Tothadi et al., 2013).

Functionalized Initiators for Polymers

- It has been used in the high-yield synthesis of functionalized alkoxyamine initiators, which are key in the production of well-controlled block copolymers (Y. Miura et al., 1999).

G Protein-Coupled Receptor Studies

- 4-Bromo-N-ethylbenzamide derivatives are used in studying G protein-coupled receptors, crucial for understanding various physiological processes (D. Thimm et al., 2013).

Photosynthesis Inhibition

- Studies have shown its derivatives to be inhibitors of photosynthetic electron transport, which has implications for understanding and manipulating photosynthetic pathways (K. Kráľová et al., 2013).

Synthesis and Biological Activity

- The compound is pivotal in the synthesis of pyrrole and pyrrolidine compounds, which have shown antibacterial and antifungal activities (S. Mehta, 2013).

Biodistribution Studies

- 4-Bromo-N-ethylbenzamide has been used in the synthesis of technetium-99m-labelled compounds for biodistribution studies in malignant melanoma diagnosis (P. Auzeloux et al., 1999).

Spectrochemical Analysis

- The electron-transfer stopped-flow method utilizing 4-bromo-N, N-dimethylaniline cation radical has been validated for spectrochemical analysis, demonstrating the compound's utility in electrochemistry (M. Oyama et al., 2002).

Safety And Hazards

The safety data sheet (SDS) for 4-bromo-N-ethylbenzamide suggests that it should be handled with care to avoid exposure . In case of accidental exposure, appropriate first aid measures should be taken, including rinsing with water in case of eye or skin contact, and seeking medical attention if necessary .

Propriétés

IUPAC Name |

4-bromo-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFKDGIMTQHLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398996 | |

| Record name | 4-bromo-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-ethylbenzamide | |

CAS RN |

41882-25-1 | |

| Record name | 4-bromo-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)